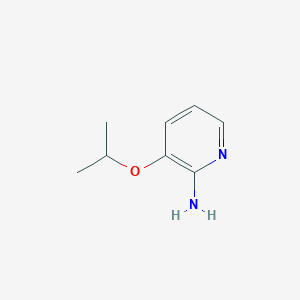

3-Isopropoxypyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQGINILKQBRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors of 3 Isopropoxypyridin 2 Amine

De Novo Synthesis Pathways for 3-Isopropoxypyridin-2-amine

The de novo synthesis of this compound can be approached by two general retrosynthetic disconnections: either by first establishing the pyridine (B92270) amine scaffold and then introducing the isopropoxy group, or by first constructing the isopropoxy-substituted pyridine ring and subsequently installing the amine group.

The introduction of the isopropoxy group onto the pyridine ring is a critical step that leverages the principles of nucleophilic substitution or metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether bond in this compound. wikipedia.orgyoutube.com This reaction requires a pyridine ring that is "activated" by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex, and a suitable leaving group (typically a halide or a nitro group) at the 3-position.

The reaction is typically carried out by treating a precursor, such as 2-amino-3-halopyridine or 2-chloro-3-nitropyridine, with isopropanol (B130326) in the presence of a strong base. The base, commonly sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the isopropanol to form the isopropoxide nucleophile, which then attacks the electron-deficient pyridine ring, displacing the leaving group. rsc.orgresearchgate.net For instance, starting with 2-chloro-3-nitropyridine, the nitro group activates the ring for nucleophilic attack, allowing the isopropoxide to displace the chloride at the adjacent position. The subsequent reduction of the nitro group yields the final product.

Table 1: Nucleophilic Aromatic Substitution for Isopropoxy Group Introduction

| Precursor | Reagents | Typical Conditions | Intermediate Product |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Isopropanol, Sodium Hydride (NaH) | Anhydrous solvent (e.g., THF, DMF), 0°C to room temperature | 3-Isopropoxy-2-nitropyridine |

| 3-Bromo-2-aminopyridine | Isopropanol, Potassium Carbonate (K₂CO₃), CuI (catalyst) | High temperature (e.g., >100°C), often in a sealed vessel | This compound |

| 2-Amino-3-fluoropyridine | Isopropanol, Potassium tert-butoxide (t-BuOK) | Anhydrous solvent (e.g., DMSO), elevated temperature | This compound |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, represent an alternative, though less commonly cited, strategy for forming the C-O bond between the pyridine ring and the isopropoxy group. rsc.orgnih.gov This method involves the reaction of a halopyridine precursor (e.g., 3-bromo-2-aminopyridine) with isopropanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

While highly effective for many aryl ether syntheses, the application of this method for lower-boiling-point alcohols like isopropanol can be challenging. Nevertheless, it offers a viable pathway, particularly when SNAr reactions are sluggish or yield undesirable byproducts. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. rsc.orgresearchgate.net

Strategies for Constructing the Pyridine Amine Core

The formation of the 2-aminopyridine (B139424) structure is another cornerstone of the synthesis, with nitro group reduction and direct amination being the most prevalent methods.

A widely used and reliable method for introducing an amino group at the 2-position is through the reduction of a 2-nitropyridine (B88261) precursor. researchgate.net If the synthesis begins with a compound like 3-isopropoxy-2-nitropyridine (formed via an SNAr reaction as described previously), the nitro group can be selectively reduced to an amine to yield the final product. csic.es

Several reducing agents are effective for this transformation. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method. ambeed.com Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or ammonium (B1175870) chloride, are also commonly employed. google.com The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Table 2: Reduction of 3-Isopropoxy-2-nitropyridine

| Reducing Agent System | Solvent | Typical Conditions |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Ethanol, Methanol (B129727), or Ethyl Acetate (B1210297) | Atmospheric or elevated pressure of H₂, room temperature |

| Iron (Fe) powder, Acetic Acid (AcOH) | Ethanol/Water | Reflux |

| Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl) | Ethanol or Ethyl Acetate | 0°C to room temperature |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane | Elevated temperature |

Direct amination of a pyridine ring already bearing the isopropoxy group is another key strategy. This can be achieved through palladium-catalyzed methods or via nucleophilic substitution.

The Buchwald-Hartwig amination is a powerful tool for this purpose, coupling a precursor like 2-bromo-3-isopropoxypyridine (B1279430) with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. vulcanchem.com This reaction uses a palladium catalyst and a suitable ligand to form the C-N bond with high efficiency. nih.gov

Alternatively, a direct nucleophilic aromatic substitution can be performed on a precursor such as 2-chloro-3-isopropoxypyridine. google.com By heating the precursor with ammonia or an amine in a solvent under pressure (a reaction sometimes referred to as ammonolysis), the chloride leaving group can be displaced to form the 2-aminopyridine product. The classic Chichibabin reaction, which uses sodium amide to directly aminate a pyridine ring, is also a theoretical possibility, although it may be less regioselective for a substituted pyridine like this. wikipedia.org

Multi-Step Synthetic Sequences and Optimization

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. nih.govvapourtec.com A plausible and widely applicable route begins with the nitration of a pyridine derivative, followed by reduction of the nitro group to an amine, and subsequent functionalization of the pyridine ring. chemicalbook.comlibretexts.org

One of the most effective methods for preparing aminopyridines is through the reduction of nitropyridines. libretexts.orgthieme-connect.com A key intermediate for the synthesis of 3-alkoxy-2-aminopyridines is 2-amino-3-hydroxypyridine (B21099). This intermediate can be synthesized in high yield by the catalytic hydrogenation of 2-hydroxy-3-nitropyridine (B160883). chemicalbook.com For instance, the reduction of 2-hydroxy-3-nitropyridine using 10% palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere can yield 2-amino-3-hydroxypyridine in approximately 89% yield. chemicalbook.com

The subsequent step involves the etherification of the hydroxyl group to introduce the isopropoxy moiety. This can be achieved through a Williamson ether synthesis, where the hydroxyl group of 2-amino-3-hydroxypyridine is deprotonated with a suitable base to form an alkoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

A Proposed Multi-Step Synthetic Route:

Nitration: The synthesis can commence with a commercially available hydroxypyridine, which is nitrated to introduce a nitro group at a position that will ultimately become the amino group. For instance, 2-hydroxypyridine (B17775) can be nitrated to yield 2-hydroxy-3-nitropyridine.

Reduction: The nitro group of 2-hydroxy-3-nitropyridine is then reduced to an amino group. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile. chemicalbook.com

Etherification: The final step is the introduction of the isopropoxy group. The 2-amino-3-hydroxypyridine is treated with a base and an isopropylating agent.

Optimization of the synthetic sequence would involve:

Choice of Catalyst and Reaction Conditions for Hydrogenation: While Pd/C is effective, other catalysts like platinum or nickel could be explored for cost-effectiveness or improved yields. libretexts.org The optimization of temperature, pressure, and solvent is crucial. d-nb.info

Base and Solvent for Etherification: The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., dimethylformamide, tetrahydrofuran) can significantly influence the yield of the etherification step by affecting the solubility of the reactants and the reaction rate.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Potential Optimization Parameters |

|---|---|---|---|---|

| 1 | Nitration of 2-hydroxypyridine | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Hydroxy-3-nitropyridine | Reaction temperature, time, and concentration of nitrating agent. |

| 2 | Reduction of nitro group | 10% Pd/C, H₂ (balloon), Methanol, Room Temperature chemicalbook.com | 2-Amino-3-hydroxypyridine | Catalyst type and loading, hydrogen pressure, solvent selection. |

| 3 | Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Isopropyl halide (e.g., 2-bromopropane), Solvent (e.g., DMF, THF) | This compound | Choice of base, solvent, temperature, and reaction time. |

Alternative Synthetic Routes to this compound Analogs

Regioselective Synthesis Considerations

Achieving the desired regiochemistry is a critical aspect of synthesizing substituted pyridines. researchgate.net When starting with a substituted pyridine, the existing substituent(s) direct the position of incoming groups. For the synthesis of 3-substituted 2-aminopyridine analogs, several regioselective methods have been developed.

One effective strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For example, 3-fluoro-2-nitropyridine (B1302947) serves as an excellent precursor for the synthesis of 3-substituted 2-aminopyridines. thieme-connect.com The fluorine atom at the 3-position is readily displaced by various nucleophiles, including amines, in a regioselective manner. The subsequent reduction of the nitro group at the 2-position then furnishes the desired 2-amino-3-substituted pyridine. This method has been successfully applied to a wide range of nitrogen-containing heterocycles and aliphatic amines, affording the products in good yields. thieme-connect.com In most cases, a single regioisomer is isolated. thieme-connect.com

Another approach to control regioselectivity is through directed ortho-metalation (DoM). researchgate.net In this method, a directing group on the pyridine ring directs the deprotonation of an adjacent position by a strong base, creating a metalated intermediate that can then react with an electrophile. This allows for the precise introduction of substituents at a specific position.

Development of Novel Catalytic Systems for Synthesis

Recent advances in catalysis have provided new tools for the synthesis of aminopyridine derivatives. These novel catalytic systems often offer milder reaction conditions, broader substrate scope, and improved efficiency compared to traditional methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful, green method for the synthesis of complex organic molecules. rsc.org For instance, a metal-free, one-pot procedure using an inexpensive organic dye like Eosin Y as a photosensitizer has been developed for the highly regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. rsc.org This type of methodology could potentially be adapted for the synthesis of 3-substituted 2-aminopyridine analogs.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. nih.gov These reactions can be employed to couple an amine with a halogenated pyridine precursor. The development of new ligands and catalytic systems continues to expand the scope and utility of these reactions for the synthesis of complex aminopyridines.

Iron-Catalyzed Reductive Amination: The use of earth-abundant and less toxic metals like iron is a growing area of interest. An iron-catalyzed reductive amination of ketones and aldehydes using ammonia has been developed for the synthesis of primary amines. d-nb.info This method demonstrates good functional group tolerance and could be applied to the synthesis of aminopyridine analogs from appropriate carbonyl precursors.

Table 2: Comparison of Alternative Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Application for Analogs | Reference |

|---|---|---|---|

| SNAr on 3-Fluoro-2-nitropyridine | High regioselectivity, good yields, broad scope of amine nucleophiles. | Synthesis of various 3-amino- and 3-heterocyclyl-2-aminopyridine analogs. | thieme-connect.com |

| Directed ortho-Metalation (DoM) | Precise control of regiochemistry through a directing group. | Introduction of a wide range of electrophiles at a specific position. | researchgate.net |

| Visible-Light Photoredox Catalysis | Mild, metal-free conditions, green chemistry approach. | Potential for novel C-C and C-N bond formations. | rsc.org |

| Palladium-Catalyzed C-N Coupling | Versatile for C-N bond formation, widely used in industry. | Coupling of various amines with halogenated pyridine precursors. | nih.gov |

| Iron-Catalyzed Reductive Amination | Use of an earth-abundant metal, good functional group tolerance. | Synthesis of aminopyridine analogs from carbonyl precursors. | d-nb.info |

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the final product and any intermediates are critical steps in the synthesis of this compound to ensure high purity, which is often a requirement for its intended applications. The choice of purification technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility.

Commonly employed purification techniques in the synthesis of aminopyridine derivatives include:

Column Chromatography: This is one of the most versatile and widely used methods for purifying organic compounds. nih.gov For aminopyridines, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used, with the polarity gradually increased to elute the desired compound. nih.gov The addition of a small amount of a base like triethylamine (B128534) to the eluent can be beneficial to prevent the tailing of basic amine compounds on the acidic silica gel. nih.gov

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the formation of pure crystals, while impurities remain in the solution. nih.gov The selection of an appropriate solvent or solvent system is key to successful recrystallization.

Distillation: For liquid compounds, distillation can be an effective purification method, especially if the impurities have significantly different boiling points. researchgate.net Vacuum distillation is often employed for high-boiling point compounds to prevent decomposition at high temperatures.

Extraction: Liquid-liquid extraction is frequently used during the work-up of a reaction to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. nih.gov Adjusting the pH of the aqueous phase can be a powerful tool for separating acidic, basic, and neutral compounds.

The purity of the isolated compound is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Reactivity and Chemical Transformations of 3 Isopropoxypyridin 2 Amine

Reactions Involving the Amine Functional Group

The exocyclic amine group is a primary site for a variety of chemical reactions, including acylation, alkylation, and condensation.

The primary amine functionality of 3-Isopropoxypyridin-2-amine readily undergoes acylation with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.orgresearchgate.net This reaction is a common strategy in organic synthesis to introduce an acyl group onto an amine. researchgate.net The reaction proceeds through nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. umich.edu The presence of a base is often required to neutralize the acid byproduct, such as HCl, that is formed during the reaction. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

The general scheme for the acylation of this compound is as follows:

Reaction of this compound with an acyl chloride to form an N-acylated derivative.

A variety of acylating agents can be employed, leading to a diverse range of amide products. The choice of acylating agent and reaction conditions can be tailored to achieve the desired product in high yield. highfine.com

Table 1: Examples of Acylating Agents for Amine Functionalization

| Acylating Agent | Product Type |

| Acetyl Chloride | Acetamide Derivative |

| Benzoyl Chloride | Benzamide Derivative |

| Acetic Anhydride (B1165640) | Acetamide Derivative |

| Succinic Anhydride | Succinamic Acid Derivative |

This table provides examples of common acylating agents and the corresponding amide derivatives that can be synthesized from this compound.

The amine group of this compound can be alkylated by reaction with alkyl halides. wikipedia.org This reaction, a form of nucleophilic aliphatic substitution, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org However, controlling the extent of alkylation can be challenging as the product amines are also nucleophilic and can react further with the alkylating agent, often resulting in a mixture of products. libretexts.orgwikipedia.org

Reductive amination offers a more controlled method for the synthesis of secondary and tertiary amines. wikipedia.orgstackexchange.com This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org This two-step, often one-pot, procedure is a powerful tool for C-N bond formation. stackexchange.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

Table 2: Comparison of Alkylation and Reductive Amination

| Feature | Direct Alkylation | Reductive Amination |

| Reactants | Amine, Alkyl Halide | Amine, Aldehyde/Ketone, Reducing Agent |

| Key Intermediate | N/A | Imine |

| Selectivity | Often leads to over-alkylation | Generally provides better control |

| Products | Secondary, Tertiary, Quaternary Amines | Secondary or Tertiary Amines |

This interactive table compares the key features of direct alkylation and reductive amination as methods for modifying the amine group of this compound.

As a basic compound, the amine group of this compound can readily react with acids to form ammonium salts. libretexts.org This acid-base reaction involves the protonation of the lone pair of electrons on the nitrogen atom. science-revision.co.uk The formation of these salts significantly increases the water solubility of the compound, a property often exploited in the pharmaceutical industry. libretexts.org The basicity of the amine is influenced by the electron-donating isopropoxy group on the pyridine (B92270) ring, which can affect the electron density on the nitrogen atom. masterorganicchemistry.com The resulting ammonium salts are typically crystalline solids. googleapis.comgoogleapis.com

The general reaction is as follows:

This compound + HX → [3-Isopropoxypyridin-2-ammonium]⁺ X⁻

Where HX represents a generic acid.

Primary amines like this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). wikipedia.orgsolubilityofthings.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgsolubilityofthings.com The formation of the imine is a reversible process. wikipedia.org

This reactivity is fundamental in various synthetic transformations, providing a pathway to more complex molecular architectures. wyzant.com

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound, while aromatic, exhibits its own characteristic reactivity, particularly towards nucleophilic substitution.

The pyridine ring is generally considered electron-deficient, making it susceptible to nucleophilic attack, especially at the C2 and C4 positions. uoanbar.edu.iq The presence of the amino group at the C2 position can influence the reactivity of the ring. While the amino group is activating for electrophilic substitution, the pyridine nitrogen's electron-withdrawing nature dominates, making nucleophilic substitution a more common reaction pathway for the ring itself. uoanbar.edu.iqsapub.org

For instance, halogenated pyridines can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. While this compound itself is not halogenated, understanding this reactivity is crucial when considering its potential for further functionalization through reactions on the pyridine ring. The introduction of an amino group to a pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine. galchimia.com

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. pearson.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. However, the presence of strong electron-donating groups, such as the amino (-NH₂) and isopropoxy (-O-iPr) groups in this compound, can overcome this deactivation and facilitate substitution.

The regioselectivity of EAS reactions is determined by the directing effects of these substituents. Both the amino and isopropoxy groups are ortho-, para-directing activators. orgosolver.com

Amino group (at C2): This is a powerful activating group. It directs incoming electrophiles to the ortho (C3, which is already substituted) and para (C5) positions.

Isopropoxy group (at C3): This is also an activating group. It directs electrophiles to its ortho (C2 and C4) and para (C6) positions.

The combined influence of these groups suggests that electrophilic attack is most likely to occur at the positions most strongly activated and sterically accessible. The primary sites for electrophilic substitution on the this compound ring are predicted to be C5, followed by C4 and C6. The C5 position is electronically favored due to the strong para-directing effect of the C2-amino group. The C4 and C6 positions are activated by the isopropoxy group. For instance, the nitration of 2-aminopyridine (B139424) typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org By analogy, substitution on this compound would likely favor the C5 position.

| Position | Activating Group(s) | Directing Effect | Predicted Reactivity |

| C4 | Isopropoxy (ortho) | Activating | Moderate |

| C5 | Amino (para) | Strongly Activating | High |

| C6 | Isopropoxy (para) | Activating | Low to Moderate |

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are valuable substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net These reactions often require the pyridine ring to be pre-functionalized with a leaving group, typically a halogen, to facilitate the catalytic cycle.

A common strategy involves the halogenation of the this compound core, followed by a cross-coupling reaction such as Suzuki, Heck, or Buchwald-Hartwig amination. For example, related 3-halo-2-aminopyridines have been shown to undergo efficient palladium-catalyzed C,N-cross coupling with various primary and secondary amines. nih.gov

In one documented pathway, the related isomer, 5-bromo-2-isopropoxypyridine, undergoes a Buchwald-Hartwig amination with 2-chloroaniline, catalyzed by a palladium complex, to form N-(2-chlorophenyl)-6-isopropoxypyridin-3-amine. rsc.orgrsc.org This intermediate can then undergo an intramolecular Heck-type cyclization to produce substituted β-carbolines. rsc.org This demonstrates the utility of halogenated isopropoxypyridines in building complex heterocyclic structures.

The table below summarizes representative metal-catalyzed cross-coupling reactions involving derivatives of isopropoxypyridine.

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Reference(s) |

| 5-Bromo-2-isopropoxypyridine | 2-Chloroaniline | Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | N-(2-Chlorophenyl)-6-isopropoxypyridin-3-amine | rsc.orgrsc.org |

| N-(2-Chlorophenyl)-6-propoxypyridin-3-amine | - | Intramolecular Heck Cyclization | Pd(OAc)₂ / (t-Bu)₃P·HBF₄ | 3-Propoxy-β-carboline | nih.gov |

| 3-Halo-2-aminopyridines | Primary/Secondary Amines | Buchwald-Hartwig C,N-Coupling | Pd-precatalysts (RuPhos, BrettPhos) | N³-Substituted-2,3-diaminopyridines | nih.gov |

Transformations of the Isopropoxy Moiety

The isopropoxy group itself can undergo specific chemical transformations, primarily involving the cleavage of the ether bond.

Ether Cleavage Reactions

The cleavage of the aryl ether bond in this compound can be achieved under strong acidic conditions. wikipedia.orglibretexts.org This reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. libretexts.org Reagents commonly used for this purpose include strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or Lewis acids such as boron tribromide (BBr₃). organic-chemistry.org

The reaction proceeds via a nucleophilic substitution mechanism. Given that the ether is bonded to an sp²-hybridized carbon of the pyridine ring, the cleavage will occur at the C-O bond of the isopropyl group. libretexts.org The products of this reaction would be 2-amino-3-hydroxypyridine (B21099) and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Reaction: this compound + HBr → 2-Amino-3-hydroxypyridine + 2-Bromopropane

The reaction mechanism can be either Sₙ1 or Sₙ2 at the isopropyl carbon, depending on the reaction conditions. wikipedia.org Cleavage via an Sₙ1 pathway would involve the formation of a secondary isopropyl carbocation.

Modifications of the Isopropyl Group

Direct chemical modification of the isopropyl group without cleaving the ether linkage is not a widely documented transformation for this compound in the scientific literature. Such reactions are generally challenging to perform selectively. Hypothetically, reactions such as free-radical halogenation could occur at the tertiary carbon of the isopropyl group, but achieving selectivity without affecting other parts of the molecule would be difficult and could lead to a mixture of products.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 3-Isopropoxypyridin-2-amine, providing insights into its electronic, vibrational, and nuclear properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the electronegativity of adjacent atoms and the aromaticity of the pyridine (B92270) ring. chemistrysteps.com

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The isopropoxy group will show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The amine (-NH₂) protons typically appear as a broad signal due to quadrupole broadening from the nitrogen atom and chemical exchange. organicchemistrydata.org The exact chemical shift of the amine protons can vary depending on the solvent and concentration. organicchemistrydata.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H (position 4) | 7.2 - 7.5 | Doublet of doublets (dd) | ~5, ~8 |

| Pyridine H (position 5) | 6.7 - 7.0 | Doublet of doublets (dd) | ~2, ~8 |

| Pyridine H (position 6) | 7.8 - 8.1 | Doublet of doublets (dd) | ~2, ~5 |

| Isopropoxy CH | 4.5 - 4.8 | Septet | ~6 |

| Isopropoxy CH₃ | 1.2 - 1.4 | Doublet | ~6 |

| Amine NH₂ | 4.0 - 5.5 | Broad singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents. Carbons bonded to electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift (downfield). libretexts.org

Decoupled ¹³C NMR spectra, where ¹H-¹³C coupling is removed, will show each unique carbon as a single line. More advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C2 (C-NH₂) | 155 - 160 |

| Pyridine C3 (C-O) | 145 - 150 |

| Pyridine C4 | 120 - 125 |

| Pyridine C5 | 110 - 115 |

| Pyridine C6 | 140 - 145 |

| Isopropoxy CH | 70 - 75 |

| Isopropoxy CH₃ | 20 - 25 |

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in complex molecules. wikipedia.org For this compound, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. wikipedia.org For this compound, COSY would show correlations between the coupled protons on the pyridine ring, as well as between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the signal for the isopropoxy methine proton would show a cross-peak with the signal for the isopropoxy methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the three-dimensional structure of the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, characteristic vibrational bands are expected for the amine, pyridine ring, and isopropoxy groups.

N-H Vibrations: The primary amine group (-NH₂) will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org An N-H bending vibration is expected around 1600-1650 cm⁻¹. orgchemboulder.com

Aromatic Vibrations: The pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

C-O and C-N Stretching: The aryl-ether C-O stretching vibration will appear in the 1200-1250 cm⁻¹ region. The C-N stretching of the aromatic amine is typically found between 1250 and 1335 cm⁻¹. orgchemboulder.com

Aliphatic C-H Vibrations: The isopropoxy group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Predicted IR/Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |

| N-H Bend | 1600 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Medium |

| C-O Stretch (aryl ether) | 1200 - 1250 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₈H₁₂N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. libretexts.org The fragmentation of aromatic amines often involves cleavage of bonds adjacent to the functional groups. libretexts.org

Predicted Fragmentation Pattern for this compound

| Fragment Ion (m/z) | Predicted Structure / Loss |

| [M]⁺ | [C₈H₁₂N₂O]⁺ |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) from the isopropoxy group |

| [M-43]⁺ | Loss of an isopropyl radical (•C₃H₇) |

| [M-42]⁺ | Loss of propene (C₃H₆) via McLafferty-type rearrangement |

| Cleavage of the C-O bond | |

| Fragments corresponding to the substituted pyridine ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. Utilizing techniques such as Time-of-Flight (TOF) or Orbitrap mass analysis, HRMS provides mass measurements with high accuracy, typically to within 5 ppm. nationalmaglab.orgsemanticscholar.org For this compound, analysis is commonly performed using electrospray ionization (ESI) in positive ion mode, which generates the protonated molecular ion, [M+H]⁺. rsc.org The experimentally measured mass is then compared to the theoretical exact mass calculated from its chemical formula (C₈H₁₂N₂O). The close correlation between the measured and calculated values serves as definitive evidence of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. acs.org

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

| Formula | C₈H₁₃N₂O⁺ ([M+H]⁺) |

| Calculated Exact Mass | 153.1022 |

| Measured Mass | 153.1025 |

| Mass Difference (ppm) | 1.96 |

| Ionization Mode | ESI+ |

| Analyzer | Orbitrap or TOF |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion—in this case, the protonated molecule of this compound ([M+H]⁺ at m/z 153.1). nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, the precursor ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas. nih.gov The resulting product ions are then mass-analyzed, generating a fragmentation pattern that is characteristic of the molecule's structure. uakron.edu

The fragmentation of this compound is predictable based on its functional groups. A primary and highly characteristic fragmentation pathway involves the neutral loss of propene (C₃H₆, 42.05 Da) from the isopropoxy group via a McLafferty-type rearrangement. This yields a prominent product ion corresponding to 3-hydroxypyridin-2-amine at an m/z of 111.05. Other observed fragmentations can include the loss of the entire isopropoxy radical or cleavages involving the pyridine ring, which further corroborate the proposed structure. nih.govmiamioh.edu

Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 153.1 | 111.05 | 42.06 | Loss of propene (C₃H₆) |

| 153.1 | 94.06 | 59.04 | Loss of isopropoxy radical (•OC₃H₇) |

| 111.05 | 94.06 | 17.00 | Loss of ammonia (B1221849) (NH₃) from the amine |

| 111.05 | 83.05 | 28.00 | Loss of carbon monoxide (CO) from the hydroxylated ring |

X-ray Crystallographic Analysis for Three-Dimensional Structure

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. nih.gov This powerful analytical technique determines the precise spatial arrangement of atoms within a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. uol.de The resulting crystal structure is the gold standard for confirming molecular connectivity and stereochemistry and serves as the foundation for understanding intermolecular interactions. mdpi.com

Single Crystal X-ray Diffraction Methodologies

The process begins with the growth of high-quality single crystals of this compound, often achieved through slow evaporation from a suitable solvent like acetonitrile (B52724) or ethanol. mdpi.com A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. rsc.org

The crystal is then irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). rsc.org As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections that is recorded on a detector. uol.de The analysis of the positions and intensities of these reflections allows for the calculation of the electron density map of the unit cell, from which the atomic positions are determined and the final molecular structure is refined. uol.demdpi.com

Table 3: Representative Single Crystal X-ray Diffraction Data

| Parameter | Description |

| Chemical Formula | C₈H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection Method | ω-scans |

| Structure Solution | Direct Methods |

| Refinement Method | Full-matrix least-squares on F² |

Analysis of Intermolecular Interactions and Packing Architectures (e.g., Hirshfeld Surface Analysis)

Beyond defining the intramolecular structure, X-ray crystallographic data enables a detailed investigation of the supramolecular assembly through the analysis of intermolecular interactions. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within the crystal packing. nih.govscirp.org The Hirshfeld surface is a 3D map that delineates the space occupied by a molecule in a crystal. mdpi.com

Mapping properties like the normalized contact distance (d_norm) onto this surface highlights regions of significant intermolecular contact. scirp.org For this compound, the d_norm map typically reveals distinct red spots indicating close contacts shorter than the van der Waals radii, which correspond to hydrogen bonds. scirp.org The primary interactions stabilizing the crystal lattice are N—H···N hydrogen bonds, where the amine group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, often forming centrosymmetric dimers. nih.govnih.gov

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. rsc.orgresearchcommons.org For a molecule like this compound, the plot is dominated by contributions from H···H, O···H/H···O, and N···H/H···N contacts, reflecting the importance of both van der Waals forces and specific hydrogen bonding in the crystal packing. nih.govnih.gov

Table 4: Representative Contributions to the Hirshfeld Surface for this compound

| Intermolecular Contact Type | Contribution (%) | Key Interaction Feature |

| H···H | 45.5 | General van der Waals packing |

| O···H / H···O | 25.2 | Weak C-H···O interactions involving the isopropoxy group |

| N···H / H···N | 14.8 | Strong N-H···N hydrogen bonds forming dimers |

| C···H / H···C | 9.5 | van der Waals interactions involving the pyridine ring |

| Other (C···C, N···O, etc.) | 5.0 | Minor contributions to packing stability |

Theoretical and Computational Studies of 3 Isopropoxypyridin 2 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed here to elucidate the fundamental properties of 3-Isopropoxypyridin-2-amine.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of a molecule is to determine its most stable three-dimensional structure. Geometry optimization calculations are performed to locate the minimum energy conformation of this compound. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Conformational analysis is crucial for understanding the flexibility of the isopropoxy group and its orientation relative to the pyridine (B92270) ring. Different rotational isomers (conformers) may exist, and their relative energies and populations can be determined. This analysis provides insight into the molecule's preferred shape in different environments.

Table 1: Optimized Geometrical Parameters for this compound (Note: As specific research articles containing this data were not found in the search, this table is a template for the type of data that would be presented.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | Data not available | ||

| C-N (ring) | Data not available | ||

| C-O | Data not available | ||

| O-C (isopropyl) | Data not available | ||

| C-N (amine) | Data not available | ||

| C-N-C (ring) | Data not available | ||

| C-C-O | Data not available | ||

| H-N-H | Data not available | ||

| C-C-O-C |

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound are investigated through an analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 2: Molecular Orbital Properties of this compound (Note: As specific research articles containing this data were not found in the search, this table is a template for the type of data that would be presented.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model. Key predictable parameters include infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions. Predicted NMR chemical shifts for ¹H and ¹³C nuclei are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Note: As specific research articles containing this data were not found in the search, this table is a template for the type of data that would be presented.)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are useful in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Important descriptors include the molecular weight, LogP (a measure of lipophilicity), and the topological polar surface area (TPSA), which is related to the transport properties of a molecule.

Table 4: Calculated Molecular Descriptors for this compound (Note: As specific research articles containing this data were not found in the search, this table is a template for the type of data that would be presented.)

| Descriptor | Value |

|---|---|

| Molecular Weight | Data not available |

| LogP | Data not available |

| Topological Polar Surface Area (TPSA) | Data not available |

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and simulation techniques can be used to study the behavior of molecules over time and in condensed phases.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time. This allows for the investigation of its dynamic behavior, including the flexibility of the isopropoxy side chain and the transitions between different conformational states. The results of an MD simulation can be used to generate a potential energy surface, providing a detailed map of the molecule's conformational preferences.

Table 5: Summary of Molecular Dynamics Simulation Parameters for this compound (Note: As specific research articles containing this data were not found in the search, this table is a template for the type of data that would be presented.)

| Parameter | Specification |

|---|---|

| Force Field | Data not available |

| Simulation Time | Data not available |

| Temperature | Data not available |

| Pressure | Data not available |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein.

Binding Mode Analysis

A binding mode analysis for this compound would involve docking the compound into the active site of a specific biological target. This analysis would aim to identify and characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The analysis would typically describe the precise orientation of the isopropoxy and amine groups within the binding pocket and their interactions with specific amino acid residues.

Interaction Energy Calculations

Following the prediction of the binding pose, interaction energy calculations would be performed to quantify the strength of the association between this compound and its target. These calculations, often expressed as a docking score or binding energy (e.g., in kcal/mol), provide a numerical estimate of the binding affinity. Lower interaction energies generally indicate a more stable and favorable binding interaction. Different scoring functions can be employed to calculate these energies, taking into account various energetic contributions to the binding event.

Structure Activity Relationship Sar Studies and Molecular Interactions of 3 Isopropoxypyridin 2 Amine Derivatives

Design and Synthesis of Analogs of 3-Isopropoxypyridin-2-amine

The rational design of analogs of this compound focuses on systematically altering its core components to probe the chemical space and optimize biological activity. Synthetic strategies are tailored to allow for diverse modifications across the pyridine (B92270) ring, the alkoxy side chain, and the exocyclic amine group.

Modifications on the Pyridine Ring

The pyridine core serves as a crucial scaffold for orienting functional groups. Modifications often involve the introduction of substituents at various positions to enhance potency and selectivity. For instance, in the development of inhibitors for the Activin receptor-like kinase 2 (ALK2), a 2-aminopyridine (B139424) core was functionalized with aryl groups at the 3- and 5-positions. The synthesis of these 3,5-diaryl-2-aminopyridine derivatives is a multi-step process that often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the desired aromatic systems onto the pyridine backbone. This approach allows for the creation of a diverse library of compounds with varied steric and electronic properties on the pyridine ring, enabling a thorough investigation of the SAR.

Variations of the Isopropoxy Group

The alkoxy group at the 3-position is a key determinant of binding affinity. SAR studies have explored the impact of altering the size and nature of this group. In the context of ALK2 inhibitors, analogs with different alkoxy groups, such as methoxy (B1213986) and ethoxy, have been synthesized and evaluated. Research has shown that increasing the steric bulk of the 3-alkoxy group can be detrimental to the compound's potency. For example, replacing a smaller methoxy group with a larger one or incorporating the 3,4-dimethoxy groups into a more rigid benzo-1,4-dioxane structure led to a decrease in inhibitory activity. This suggests that the size of the binding pocket accommodating this part of the molecule is constrained.

Analysis of Molecular Interactions with Biological Targets (In Vitro Studies)

In vitro studies are essential for quantifying the biological activity of the synthesized analogs and understanding the molecular basis of their interactions with target proteins.

Ligand-Protein Binding Affinity Determinations

The potency of this compound derivatives is commonly assessed through cell-based and biochemical assays that determine their inhibitory concentrations (e.g., IC₅₀). For the 2-aminopyridine series of ALK2 inhibitors, cellular assays measuring the inhibition of BMP6-induced signaling and transcription were used to quantify potency. These studies revealed that specific substitution patterns were crucial for high affinity. For instance, a 3,4,5-trimethoxyphenyl group at one of the aryl positions was found to provide a good balance between potent inhibition and selectivity against related kinases. The data below illustrates how structural changes affect inhibitory potency against ALK2.

| Compound | Modification on 3-Alkoxy Group | Modification on Pyridine Ring (5-position) | ALK2 IC₅₀ (nM) |

|---|---|---|---|

| Analog 1 | 3-Methoxy | 4-Methoxyphenyl | 150 |

| Analog 2 | 3-Ethoxy | 4-Methoxyphenyl | 250 |

| Analog 3 | 3-Methoxy | 3,4,5-Trimethoxyphenyl | 25 |

| Analog 4 | 3-Methoxy (as part of Benzo-1,4-dioxane) | Phenyl | >1000 |

This table is representative of SAR findings where specific structural modifications are correlated with changes in biological potency, based on data for related 2-aminopyridine analogs.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions between a ligand and its target protein is fundamental to rational drug design. For the 2-aminopyridine series targeting ALK2, structural biology and molecular modeling have provided key insights. It was discovered that the potency of these inhibitors is linked to their ability to form a critical hydrogen bond with the side chain of a specific lysine (B10760008) residue (K235) in the ALK2 ATP-binding site. Modifications that disrupted this interaction, such as incorporating the alkoxy groups into a benzo-1,4-dioxane ring, led to a significant loss of activity. This highlights that while the alkoxy group itself is important, its proper orientation to facilitate key hydrogen bonding is the ultimate driver of the molecular mechanism of action. These findings underscore the importance of specific, directional interactions in achieving high-affinity binding.

Hydrogen Bonding and Other Non-Covalent Interactions

The biological activity of 2-aminopyridine derivatives is fundamentally governed by a network of non-covalent interactions within the target protein's binding site. Hydrogen bonds are paramount, often serving as the primary anchor for the inhibitor.

The 2-aminopyridine motif is particularly adept at forming a bidentate (two-point) hydrogen bond interaction with the backbone of the kinase hinge region. acs.org In this common binding mode, the exocyclic amino group acts as a hydrogen bond donor, while the adjacent endocyclic pyridine nitrogen (N1) acts as a hydrogen bond acceptor. acs.org This pattern mimics the interaction of the adenine (B156593) portion of ATP with the same hinge residues, enabling these compounds to function as ATP-competitive inhibitors. researchgate.net

Beyond this canonical interaction, other non-covalent forces are crucial for affinity and selectivity:

Hydrophobic Interactions: The isopropoxy group of the parent compound and other lipophilic substituents on derivative molecules often engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding energy.

Aromatic and π-Interactions: The pyridine ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged residues (like arginine) in the active site. chemrxiv.orgnih.gov

Weaker Hydrogen Bonds: Polarized C-H groups on the inhibitor can form weaker C—H···O hydrogen bonds with the protein backbone, an interaction that is increasingly recognized as important for stabilizing protein-ligand complexes. researchgate.net

Molecular docking studies on various 2-aminopyridine derivatives have elucidated these interactions with specific residues. For instance, in a study of antibacterial 2-amino-3-cyanopyridine (B104079) derivatives, the most active compound was shown to form several key hydrogen bonds within the active sites of S. aureus and B. subtilis target proteins. mdpi.comsemanticscholar.org Similarly, computational studies of 2-aminopyridine derivatives as c-Met kinase inhibitors identified Tyr1230 and Arg1208 as key residues, emphasizing the importance of electrostatic and hydrogen bond interactions for potent inhibition. nih.gov

Table 1: Examples of Non-Covalent Interactions of 2-Aminopyridine Derivatives from Computational Studies

| Derivative Class | Target Protein | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridines | S. aureus target (4URM) | Not specified | Hydrogen Bonding | mdpi.com |

| 2-Amino-3-cyanopyridines | B. subtilis target (2RHL) | Not specified | Hydrogen Bonding | mdpi.com |

| 2-Aminopyridines | c-Met Kinase | Tyr1230, Arg1208 | Hydrogen Bond, Electrostatic | nih.gov |

| 4-Aminoquinoline-hydrazones | Biofilm-causing protein (7C7U) | Not specified | Hydrogen Bond, Hydrophobic | mdpi.com |

Influence of Stereochemistry on Molecular Interactions

While this compound itself is achiral, the introduction of chiral centers into its derivatives can have a profound impact on their interaction with biological targets, which are themselves chiral environments. Stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different biological activities due to their distinct three-dimensional arrangements, which affects their ability to fit optimally into a binding site and form key non-covalent interactions.

This principle has been clearly demonstrated in studies of chiral aminopyridine derivatives.

In a series of novel N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives synthesized as potential antimicrobial agents, the biological activity was found to be stereodependent. The (R)-enantiomers consistently displayed greater antimicrobial potency against Gram-positive bacteria than their corresponding (S)-counterparts. nih.gov This difference in activity implies a stereoselective interaction with the bacterial target, where the (R)-configuration allows for a more favorable binding orientation.

Similarly, in the development of Bruton's tyrosine kinase (Btk) inhibitors, cyclopropyl (B3062369) amide groups were used as isosteres of the 2-aminopyridyl moiety. When a fluorocyclopropyl amide was incorporated, creating multiple chiral centers, the Btk inhibitory activity and off-target effects were found to be highly dependent on the stereochemistry. Ultimately, the (R,R)-stereoisomer was identified as the lead compound with the optimal activity and safety profile. acs.org

A quantitative structure-activity relationship (QSAR) study of tricyclic benzopyrano[3,4b] mdpi.comsemanticscholar.orgoxazine derivatives also highlighted the importance of stereochemistry. For derivatives containing a phenylalanine moiety, the (4aS,10bR)-isomer was two orders of magnitude more active as a P-glycoprotein inhibitor than its (4aR,10bS)-diastereomer. This dramatic difference in potency was attributed to a different mode of interaction within the P-gp binding site. nih.gov

These examples underscore that for derivatives of this compound containing stereocenters, the specific spatial arrangement of atoms is critical for establishing productive molecular interactions and achieving the desired biological effect.

Table 2: Influence of Stereochemistry on Biological Activity of Aminopyridine Derivatives

| Compound Class | Stereoisomers Compared | Biological Target/Assay | Activity Observation | Reference |

|---|---|---|---|---|

| Tetrahydrothieno[2,3-c]pyridines | (R)-enantiomers vs. (S)-enantiomers | Antimicrobial (Gram-positive) | (R)-enantiomers displayed greater potency. | nih.gov |

| Fluorocyclopropyl Amide Btk Inhibitors | (R,R)-stereoisomer vs. other isomers | Btk Inhibition | The (R,R)-isomer was identified as the lead compound. | acs.org |

| Benzopyrano[3,4b] mdpi.comsemanticscholar.orgoxazines | (4aS,10bR) vs. (4aR,10bS) | P-glycoprotein Inhibition | (4aS,10bR) isomer was 100x more active. | nih.gov |

Computational Approaches to SAR

Computational chemistry provides powerful tools to investigate the SAR of this compound derivatives, offering insights that guide the rational design of new and improved molecules. These in silico methods can predict binding modes, rationalize observed activities, and identify key structural features required for potency. nih.gov

Molecular Docking: This is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov For 2-aminopyridine derivatives, docking studies are crucial for visualizing how the molecule fits into the ATP-binding site of a kinase, confirming the formation of key hydrogen bonds with the hinge region and identifying other stabilizing interactions. nih.govmdpi.com Docking can help explain why certain substitutions increase activity while others are detrimental.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D-QSAR: This approach uses descriptors calculated from the 2D structure, such as topological indices and molecular connectivity, to build a predictive model. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to generate predictive models based on steric, electrostatic, hydrophobic, and hydrogen-bonding fields. nih.govmdpi.com For a series of 2-aminopyridine c-Met kinase inhibitors, 3D-QSAR models successfully revealed the key structural features related to their inhibitory activity. nih.gov

Homology Modeling: When an experimental 3D structure of a target protein is not available, a homology model can be built using the known structure of a related protein as a template. This approach was successfully used to optimize 2-aminopyridine-based inhibitors of Leucine-rich repeat kinase 2 (LRRK2). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time. This method can provide insights into the stability of the binding mode predicted by docking, the role of water molecules in the active site, and conformational changes that may occur upon ligand binding. nih.govmdpi.com

These computational strategies are integral to modern drug discovery, enabling a more efficient exploration of chemical space and facilitating the design of derivatives with enhanced potency and selectivity.

Table 3: Application of Computational Methods in the SAR of Aminopyridine Derivatives

| Computational Method | Compound Series | Key Findings/Application | Reference |

|---|---|---|---|

| Molecular Docking | 2-Amino-3-cyanopyridines | Predicted binding interactions with bacterial targets. | mdpi.comnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | 2-Aminopyridine c-Met inhibitors | Identified key steric, electrostatic, and H-bond features for activity. | nih.gov |

| Homology Modeling | 2-Aminopyridine LRRK2 inhibitors | Guided optimization of inhibitors in the absence of a crystal structure. | nih.gov |

| Molecular Dynamics (MD) | 4-Aminoquinoline-hydrazones | Confirmed stability of predicted binding mode and favorable binding free energy. | mdpi.com |

| 2D-QSAR | Aminopyridine JNK inhibitors | Correlated topological and quantum chemical descriptors with activity. | nih.gov |

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Synthesis

The 2-aminopyridine (B139424) motif is a well-established starting point for the synthesis of a multitude of fused and non-fused heterocyclic compounds. 3-Isopropoxypyridin-2-amine is strategically employed in reactions that build new rings onto its core structure.

While direct literature examples detailing the synthesis of 2-aminothiazoles from this compound are not prominently available, the established Hantzsch thiazole (B1198619) synthesis provides a highly plausible and standard route. This pathway would involve a two-step process initiated by the conversion of the starting amine into a thiourea (B124793) derivative.

The first step is the reaction of this compound with an isothiocyanate (such as benzoyl isothiocyanate), followed by hydrolysis, to yield the corresponding N-(3-isopropoxypyridin-2-yl)thiourea. In the second step, this thiourea intermediate would undergo a cyclocondensation reaction with an α-haloketone (e.g., 2-bromoacetophenone). The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the final substituted 2-aminothiazole (B372263) ring. This general method is a cornerstone of thiazole chemistry.

Table 1: Plausible Hantzsch Synthesis of a 2-Aminothiazole Derivative

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Benzoyl isothiocyanate | N-(3-isopropoxypyridin-2-yl)thiourea | Thiourea Formation |

The synthesis of 1,2,4-thiadiazole (B1232254) derivatives from 2-aminopyridines is a known transformation in heterocyclic chemistry. A common strategy involves the reaction of the amine with a source of a C-N-S fragment. One potential pathway would involve the reaction of this compound with trichloromethylsulfenyl chloride (ClSCCb) or a similar reagent, which can lead to the formation of a 1,2,4-thiadiazole ring through a cyclization process. Another established method is the oxidative cyclization of N-acylthioureas. Therefore, the N-(3-isopropoxypyridin-2-yl)thiourea intermediate, mentioned in the previous section, could also serve as a precursor for 1,2,4-thiadiazoles under appropriate oxidative conditions.

This compound has been explicitly utilized as a key intermediate in ring-closure reactions to form fused heterocyclic systems. A notable example is its use in the synthesis of imidazo[1,2-a]pyridinyl derivatives. google.com In this type of reaction, the nucleophilic nitrogen atoms of the 2-aminopyridine ring react with a suitable dielectrophilic partner, such as an α-haloketone, to construct the imidazole (B134444) ring fused to the pyridine (B92270) core. google.com

The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen with the α-haloketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to a cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) system. This transformation is a powerful method for creating rigid, bicyclic scaffolds.

Table 2: Documented Ring-Closure Reaction for Imidazo[1,2-a]pyridine Synthesis

| Reactant 1 | Reactant 2 | Solvent | Base (optional) | Product |

|---|

Building Block for Medicinal Chemistry Scaffolds (Excluding Clinical Outcomes)

The scaffolds derived from this compound are of significant interest in medicinal chemistry. The resulting heterocyclic structures, such as the imidazo[1,2-a]pyridines, are considered "privileged structures" as they are known to bind to multiple biological targets. Specifically, derivatives synthesized from this compound have been developed as potential protein kinase inhibitors. google.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. google.com

The 3-isopropoxy group can provide favorable steric and electronic interactions within the ATP-binding site of a target kinase, while the core heterocyclic scaffold serves to orient other substituents correctly for binding. The modular nature of the syntheses allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Patents in the field describe the synthesis of various substituted pyrazole (B372694) compounds from precursors like 5-bromo-3-isopropoxypyridin-2-amine (B3032257) for the development of DLK (Dual Leucine Zipper Kinase) inhibitors, which are relevant for treating neurodegenerative diseases. google.com

Development of Diverse Compound Libraries using this compound

In modern drug discovery, the generation of compound libraries for high-throughput screening is a fundamental strategy. This compound is an ideal starting material for the creation of such libraries due to its ability to participate in reliable and versatile chemical reactions.

Using combinatorial chemistry principles, this compound can be reacted with a large and diverse set of building blocks. For example, in the synthesis of imidazo[1,2-a]pyridines, a library can be constructed by reacting the single amine precursor with a collection of different α-haloketones. This approach allows for the rapid generation of hundreds or thousands of unique, yet structurally related, compounds. Each compound in the library would share the common 3-isopropoxy-imidazo[1,2-a]pyridine core but differ in the substitution pattern derived from the α-haloketone, enabling a broad exploration of chemical space around a privileged scaffold. This strategy significantly accelerates the process of identifying initial "hit" compounds in a drug discovery program.

Advanced Analytical Methodologies for Research Applications

Quantitative and Qualitative Detection of 3-Isopropoxypyridin-2-amine

The accurate detection and quantification of this compound are critical for its application in chemical synthesis and research. Several high-level analytical techniques are suitable for this purpose, each offering distinct advantages in sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Given its structural similarity to other aminopyridines, established HPLC methods can be readily adapted. sielc.comhelixchrom.comcmes.org A reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.

For this compound, a C18 column is a suitable stationary phase due to the compound's moderate polarity. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier such as acetonitrile (B52724) or methanol (B129727) to ensure efficient elution and good peak shape. cmes.orgsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine (B92270) ring provides sufficient chromophoric activity for sensitive detection. cmes.org Isocratic elution can provide simple and rapid analysis, while a gradient elution may be necessary to resolve the target compound from impurities with different polarities. helixchrom.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 7.0) B: Acetonitrile |

| Elution | Isocratic (e.g., 70:30 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C cmes.org |

| Detection Wavelength | ~270-280 nm (based on UV spectrum) cmes.org |

| Injection Volume | 10 µL cmes.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. emerypharma.com However, the direct analysis of primary amines like this compound by GC can be challenging. The polar amine group can interact with active sites on the column and inlet, leading to poor peak shape (tailing) and reduced reproducibility. vt.edu

To overcome these issues, several strategies can be employed. The use of specialized columns, such as those with a base-deactivated stationary phase or amine-specific columns (e.g., CP-Volamine), can significantly improve peak symmetry. chromforum.org Alternatively, derivatization of the primary amine group can be performed to increase volatility and reduce polarity, a topic discussed in detail in section 7.2. emerypharma.comresearchgate.net Mass spectrometry provides highly specific detection, allowing for confident identification based on the compound's mass spectrum and fragmentation pattern. mdpi.comnih.gov

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow ~1.0-1.5 mL/min mdpi.com |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |

| Ion Source | Electron Ionization (EI) at 70 eV mdpi.com |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) with Chemical Isotope Labeling

For complex research applications requiring the highest sensitivity and specificity, UHPLC-HRMS is the premier analytical technique. mdpi.com UHPLC systems use columns with smaller particles (<2 µm), enabling faster analysis times and superior resolution compared to conventional HPLC. researchgate.net Coupling UHPLC with a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, allows for the determination of the exact mass of the analyte with high accuracy (typically <5 ppm). mdpi.com This capability provides unambiguous confirmation of the elemental composition of this compound and its metabolites or impurities.

For precise quantification, especially in complex biological or environmental matrices, chemical isotope labeling (CIL) offers a significant advantage. springernature.comscholaris.ca This strategy involves synthesizing an isotopically heavy version of the analyte (e.g., containing ¹³C or ¹⁵N) to serve as an ideal internal standard. nih.govnih.gov The labeled standard co-elutes with the native analyte but is distinguished by its mass in the mass spectrometer. nih.gov By comparing the signal intensities of the light (native) and heavy (labeled) forms, highly accurate and precise quantification can be achieved, as matrix effects and ionization variability are effectively cancelled out. nih.govacs.org

| Parameter | Condition |

|---|---|

| UHPLC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Heated Electrospray Ionization (HESI), Positive Mode |

| Mass Analyzer | Orbitrap |

| Resolution | >70,000 FWHM |

| Scan Mode | Full MS / dd-MS² (Data-Dependent MS/MS) |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. libretexts.org For this compound, the primary amine group is the main target for derivatization to enhance its performance in both GC and HPLC analysis. phenomenex.com

Key objectives of derivatization include:

Improving Volatility for GC: Converting the polar amine into a less polar, more volatile derivative (e.g., a silyl (B83357) or acyl derivative) is often necessary for GC analysis. researchgate.netnih.gov

Enhancing Chromatographic Peak Shape: By masking the polar amine group, interactions with the analytical column are reduced, leading to sharper, more symmetrical peaks. vt.edu